5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Overview
Description
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a nitro group, an oxazole ring, and a diethoxymethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group into the oxazole ring.
Attachment of the diethoxymethyl-substituted phenyl group: This step often involves a coupling reaction, such as a Heck reaction, where the phenyl group is attached to the oxazole ring via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxazole ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-2-[4-(methoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
- 5-[(E)-2-[4-(ethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
- 5-[(E)-2-[4-(propoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Uniqueness
The presence of the diethoxymethyl group in 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole distinguishes it from similar compounds. This unique substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-22-17(23-5-2)14-9-6-13(7-10-14)8-11-15-16(19(20)21)12(3)18-24-15/h6-11,17H,4-5H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJRHJLMTIZMFD-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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